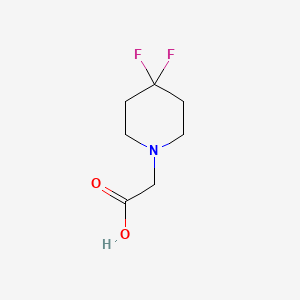

2-(4,4-Difluoropiperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJLASMURDCZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4,4-Difluoropiperidin-1-yl)acetic acid CAS 1627998-04-2 properties

The following technical guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid , a specialized fluorinated building block used in modern medicinal chemistry.

CAS Registry Number: 1627998-04-2

Chemical Formula: C

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(4,4-Difluoropiperidin-1-yl)acetic acid serves as a critical bioisostere and scaffold. Its value lies in the strategic incorporation of the gem-difluoro moiety at the C4 position of the piperidine ring. Unlike unsubstituted piperidine analogs, this fluorinated derivative exhibits reduced basicity and enhanced metabolic stability, addressing two common failure modes in lead optimization: hERG channel inhibition (often linked to high basicity) and oxidative clearance by Cytochrome P450 enzymes.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in hit-to-lead campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of fluorine atoms induces strong electron-withdrawing effects (

Structural Data

| Property | Value | Notes |

| IUPAC Name | 2-(4,4-difluoropiperidin-1-yl)acetic acid | |

| SMILES | OC(=O)CN1CCC(F)(F)CC1 | Canonical |

| InChI Key | Derived from structure | Unique hash for database lookup |

| Appearance | White to off-white solid | Crystalline powder (typical) |

Key Physicochemical Properties (Calculated vs. Empirical)

Note: Experimental values for this specific CAS are limited in open literature; values below represent consensus estimates based on structure-property relationships (SPR) of 4,4-difluoropiperidine derivatives.

| Parameter | Estimated Value | Impact on Drug Design |

| pKa (Basic N) | ~6.5 – 7.5 | Significantly lower than piperidine (~11.0). Reduces lysosomal trapping and hERG liability. |

| pKa (Acid) | ~3.5 – 4.0 | Forms a zwitterion at physiological pH (7.4). |

| LogP | 0.5 – 0.9 | Moderate lipophilicity; fluorine increases lipophilicity vs. parent but polar acid offsets this. |

| tPSA | ~40 Ų | Favorable for CNS penetration (Brain penetration typically requires tPSA < 90 Ų). |

The "Fluorine Effect" Visualization

The following diagram illustrates the mechanistic impact of the gem-difluoro substitution on the piperidine scaffold.

Figure 1: Mechanistic impact of gem-difluoro substitution on medicinal chemistry parameters.

Synthetic Pathways & Experimental Protocols

The synthesis of CAS 1627998-04-2 is typically achieved via N-alkylation of 4,4-difluoropiperidine. Two primary routes are recommended depending on the scale and available reagents.

Route A: Reductive Amination (Glyoxylic Acid)

Best for: Mild conditions, avoiding strong alkylating agents.

-

Reactants: 4,4-Difluoropiperidine hydrochloride + Glyoxylic acid monohydrate.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB).

-

Solvent: Dichloroethane (DCE) or THF.

-

Mechanism: Formation of iminium ion followed by in-situ reduction.

Route B: Direct Alkylation (Standard Protocol)

Best for: Scalability and cost-efficiency. This is the preferred industrial route.

Step-by-Step Protocol:

Reagents:

-

Starting Material: 4,4-Difluoropiperidine HCl (CAS 144230-52-4) [1].[1][2]

-

Alkylating Agent: Ethyl bromoacetate (1.1 equiv) or tert-butyl bromoacetate.

-

Base: Potassium Carbonate (

, 3.0 equiv) or DIEA. -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Alkylation:

-

Suspend 4,4-difluoropiperidine HCl (1.0 g, 6.3 mmol) and

(2.6 g, 19 mmol) in anhydrous MeCN (15 mL). -

Stir at room temperature for 15 minutes.

-

Add Ethyl bromoacetate (0.77 mL, 6.9 mmol) dropwise.

-

Heat to 60°C for 4–6 hours (monitor via LCMS for ester formation).

-

Workup: Filter solids, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer (

) and concentrate to yield the intermediate ester.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in THF/Water (3:1, 10 mL).

-

Add Lithium Hydroxide monohydrate (LiOH·H

O, 2.0 equiv). -

Stir at room temperature for 2–12 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~3–4. Extract with EtOAc (or n-Butanol if highly polar).

-

Purification: Recrystallize from Ethanol/Hexane or purify via Reverse Phase HPLC (C18, Water/MeCN with 0.1% Formic Acid).

-

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway from commercial starting materials.

Applications in Drug Development

Bioisosterism

This compound acts as a fluorinated bioisostere of morpholine-4-acetic acid.

-

Lipophilicity Modulation: The

group mimics the oxygen atom of morpholine in terms of polarity but lacks the hydrogen bond acceptor capability, often improving membrane permeability [2]. -

Conformational Locking: The gem-difluoro group influences the chair conformation of the piperidine ring, potentially locking the molecule in a bioactive conformation favored by specific GPCRs (e.g., Orexin or Dopamine receptors) [3].

Library Synthesis

The carboxylic acid handle allows for facile coupling to amines (amide coupling) or alcohols (esterification), making it an ideal "capping group" for:

-

PROTAC Linkers: Modulating the physicochemical properties of the linker chain.

-

Peptidomimetics: Serving as an N-terminal cap to prevent enzymatic degradation.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 1627998-04-2 is limited, protocols should follow the hazard profile of fluorinated piperidines and organic acids.

-

Hazard Statements (Inferred):

-

Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (

) to prevent moisture absorption. -

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[3][4]

References

-

PubChem. (2025).[5][1] 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N.[1] National Library of Medicine. [Link]

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Zhou, X., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. [Link]

Sources

- 1. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Difluoropiperidine hydrochloride [lzchemical.com]

- 3. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Implementation of Fluorinated Piperidines in Medicinal Chemistry

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the "plain" piperidine scaffold often suffers from metabolic liabilities (rapid oxidation) and excessive basicity (pKa ~11.0), which can limit oral bioavailability and increase off-target hERG liability.

Strategic fluorination offers a solution.[1] By introducing fluorine atoms onto the piperidine ring, medicinal chemists can:

-

Modulate Basicity: Lower pKa by 1–3 log units, improving membrane permeability and reducing lysosomal trapping.

-

Control Conformation: Exploit the fluorine gauche effect to lock the ring into specific chair conformations, reducing the entropic penalty of binding.

-

Block Metabolism: Prevent P450-mediated oxidation at labile C-H sites.

This guide details the physicochemical rationale, stereoelectronic principles, and validated synthetic protocols for deploying fluorinated piperidine building blocks.[2]

Physicochemical Engineering: The Fluorine Scan

Basicity Modulation (pKa)

The high electronegativity of fluorine pulls electron density through the

Table 1: Impact of Fluorination on Piperidine Basicity

| Compound Structure | Fluorine Position | Approx.[1][3][4][5][6][7] pKa ( | Strategic Benefit | |

| Piperidine | None | 11.1 | - | Baseline |

| 4-Fluoropiperidine | C4 (3 bonds away) | ~9.8 | -1.3 | Improved CNS penetration |

| 3-Fluoropiperidine | C3 (2 bonds away) | ~8.4 | -2.7 | Optimal for oral bioavailability |

| 3,3-Difluoropiperidine | C3 (Geminal) | ~7.2 | -3.9 | Reduced hERG binding risk |

| 2-Fluoropiperidine | C2 ( | Unstable | N/A | Generally hydrolytically unstable |

Metabolic Stability

Piperidines are prone to oxidative metabolism, primarily at the

-

Strategy: Place fluorine at C4 to block hydroxylation.

-

Result: C-F bond energy (105.4 kcal/mol) renders the site inert to CYP450 oxidation.

Stereoelectronic Control: The Gauche Effect

Unlike steric bulk which prefers the equatorial position, fluorine often exhibits a counter-intuitive preference for the axial position in protonated piperidines.[8] This is known as the Fluorine Gauche Effect .

Mechanism

In the protonated ammonium species, the C-F bond aligns anti-parallel to the

-

Charge-Dipole Interaction: Favorable electrostatic attraction between

and -

Hyperconjugation:

orbital overlap.

This effect allows chemists to "pre-organize" the ligand conformation.

Visualization of Conformational Equilibrium

Caption: Figure 1: The Fluorine Gauche Effect drives the axial preference in protonated piperidines, overriding steric repulsion.

Validated Synthetic Protocols

Synthesis of fluorinated piperidines is non-trivial due to the high basicity of the amine and the potential for elimination reactions. Two primary approaches are recommended.

Method A: Deoxofluorination (The "Building Block" Approach)

Best for converting chiral hydroxyl-piperidines to fluoro-piperidines with inversion of configuration.

Target: N-Boc-4-fluoropiperidine from N-Boc-4-hydroxypiperidine.

Reagents:

-

Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Preparation: Flame-dry a round-bottom flask under

atmosphere. Add substrate and dissolve in anhydrous DCM (0.2 M concentration). -

Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Note: DAST can be explosive at higher temperatures if added rapidly.

-

Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -60°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) overnight.

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine.[9] Dry over

.[9] -

Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

- NMR: Look for a multiplet around -180 ppm (gem-difluoro) or -170 to -200 ppm (monofluoro). Absence of signal indicates hydrolysis; sharp singlet indicates free fluoride (decomposition).

Method B: Dearomatization-Hydrogenation (The "Modern" Approach)

Best for accessing cis-substituted fluoropiperidines from cheap fluoropyridines.

Concept: Hydrogenation of 3-fluoropyridine using Rhodium catalysis (e.g.,

Synthetic Workflow Visualization

Caption: Figure 2: Comparison of synthetic routes. Method A (Left) inverts stereochemistry; Method B (Right) preserves cis-relationships.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[8][9]

Challenge: The initial lead compound possessed a piperidine moiety with a pKa of ~9.5, leading to high P-glycoprotein (P-gp) efflux and poor cellular potency.

Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.

-

Isomer A (Equatorial F): pKa ~ 6.6. Too weakly basic; lost potency.

-

Isomer B (Axial F): pKa ~ 7.6.[8]

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[7][8] Part 9: Discovery of MK-0731. Bioorganic & Medicinal Chemistry Letters. Link

-

Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[5][7][10][11] Nature Catalysis. Link

-

Organic Syntheses. (1977). (Diethylamino)sulfur Trifluoride (DAST).[9] Org.[4][6][9][12][13] Synth. 57, 50. Link

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Profile of 2-(4,4-Difluoropiperidin-1-yl)acetic acid: In Silico Prediction and Strategic Analysis of pKa and logP

Executive Summary

The rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP), which govern a molecule's behavior in physiological environments, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry, focusing on the in silico prediction and theoretical underpinnings of its pKa and logP values. We explore the significant influence of its unique structural features—notably the gem-difluoro substitution on the piperidine ring—on these parameters. Furthermore, we outline the standard computational and experimental workflows used to determine these values, offering a framework for researchers and drug development professionals to characterize novel chemical entities.

Introduction: The Central Role of pKa and logP in Drug Discovery

In the journey from a chemical entity to a clinical candidate, a molecule's success is dictated by both its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. The latter is largely governed by physicochemical properties.[1][2]

-

pKa (Acid Dissociation Constant): This value describes the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[3][4] The ionization state is critical as it directly influences aqueous solubility, the ability to cross biological membranes, and the nature of interactions with target receptors.[4] For instance, a non-ionized form is typically more lipophilic and can more easily cross cell membranes, while an ionized form is more water-soluble.[4]

-

logP (Octanol-Water Partition Coefficient): This parameter quantifies a compound's lipophilicity (or hydrophobicity). It is the logarithm of the ratio of a compound's concentration in an organic solvent (n-octanol) to its concentration in an aqueous phase.[1][3] LogP provides a crucial estimate of how a drug will partition between the aqueous environment of the blood and the lipid-rich environment of cell membranes, affecting absorption and distribution.[1][5] For ionizable molecules, the pH-dependent logD (Distribution Coefficient) is often more physiologically relevant.[1][6]

Understanding these properties early in the discovery process is paramount for optimizing a compound's ADME profile and minimizing potential liabilities.[2] This guide focuses on 2-(4,4-Difluoropiperidin-1-yl)acetic acid, dissecting its predicted properties as a case study.

Physicochemical Profile of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

A summary of the predicted physicochemical data for the target molecule is presented below. It is important to note that while a predicted pKa value is available from computational models, a predicted logP value for this specific compound is not readily found in aggregated public databases. The subsequent sections will delve into the structural rationale for these values and the methodologies for their determination.

| Parameter | Predicted Value | Ionizable Center | Method | Source |

| pKa | 2.47 ± 0.10 | Carboxylic Acid | Computational | ChemicalBook[7] |

| logP | Not available | N/A | Computational | N/A |

In-Depth Analysis of pKa

The structure of 2-(4,4-Difluoropiperidin-1-yl)acetic acid contains two ionizable centers: the acidic carboxylic acid group and the basic tertiary amine (piperidine nitrogen).

Structural Influence on Acidity and Basicity

The most striking feature of this molecule is the gem-difluorination at the C4 position of the piperidine ring. Fluorine is the most electronegative element, and its presence imparts a powerful electron-withdrawing inductive effect (-I effect).[8]

-

Effect on the Carboxylic Acid (Acidic pKa): The inductive effect of the two fluorine atoms is transmitted through the sigma bonds of the piperidine ring to the nitrogen and subsequently to the adjacent acetic acid moiety. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (R-COO⁻) formed upon deprotonation. This stabilization makes the proton easier to donate, thereby increasing the acidity and lowering the pKa of the carboxylic acid. The predicted pKa of 2.47 is significantly lower than that of acetic acid (~4.76), a shift that is entirely consistent with this strong inductive influence.[7] Experimentally determined pKa values for difluoroacetic acid (DFA) are around 1.22, showcasing the potent acidifying effect of vicinal fluorine atoms.[9]

-

Effect on the Piperidine Nitrogen (Basic pKa): Conversely, the same electron-withdrawing effect reduces the electron density on the piperidine nitrogen. This makes the lone pair of electrons on the nitrogen less available to accept a proton. Consequently, the basicity of the piperidine nitrogen is significantly reduced , resulting in a lower basic pKa compared to an unsubstituted piperidine (pKa ≈ 11.2). The strategic use of fluorine to modulate the pKa of basic nitrogens is a common tactic in medicinal chemistry to reduce off-target effects (e.g., hERG channel binding) and improve pharmacokinetic properties.[10][11]

Computational Prediction of pKa

In silico pKa prediction is a cornerstone of modern drug discovery, enabling rapid screening of virtual compounds. Several methodologies exist:

-

Empirical and QSPR Methods: These approaches use large databases of experimentally determined pKa values to build predictive models.[12][13] They often rely on Hammett-type equations and electronic substituent constants (σ) or machine learning algorithms trained on molecular descriptors.[12][14] Software like ACD/pKa and MoKa are prominent examples.[12][15]

-

Quantum Mechanical (QM) Methods: These "first-principles" methods calculate the energy difference between the protonated and deprotonated states of a molecule.[13][14] While often more accurate, especially for novel scaffolds, they are computationally more intensive.[14][16] Hybrid approaches combining QM with machine learning are also gaining prominence.[17]

The predicted pKa of 2.47 for the carboxylic acid was likely generated using a sophisticated empirical or machine learning model trained on a vast and diverse chemical library.[7]

DOT Script for Computational pKa/logP Prediction Workflow

Standard Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its accuracy and reliability.

Principle: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH vs. volume curve, often as the pH at the half-equivalence point.[18]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH readings.

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength should be kept constant using an electrolyte like KCl.

-

Titration - Acidic pKa: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the point where 50% of the ionizable group has been titrated. This point can be accurately identified from the inflection point of the first derivative of the titration curve.

DOT Script for Experimental pKa Determination Workflow

In-Depth Analysis of logP

The lipophilicity of 2-(4,4-Difluoropiperidin-1-yl)acetic acid is a composite of its constituent parts. The piperidine ring is moderately lipophilic, while the carboxylic acid group is hydrophilic. The gem-difluoro substitution introduces a complex variable.

Structural Influence on Lipophilicity

While often considered to increase lipophilicity, the effect of fluorine substitution on logP can be counterintuitive.[19]

-

Hydrophobic Contribution: On one hand, replacing C-H bonds with C-F bonds can increase hydrophobicity and reduce polarizability, which can lead to a higher logP.

-

Polar Contribution: On the other hand, the highly polarized C-F bond can alter the molecule's dipole moment and create new hydrogen bond acceptor sites. This can lead to stronger interactions with water, potentially decreasing the logP .[20] The overall effect depends on the local electronic environment and the molecule's conformation.[19][20] For 2-(4,4-Difluoropiperidin-1-yl)acetic acid, the symmetrical difluorination at the 4-position creates a strong local dipole, which may enhance hydration around that part of the ring, potentially offsetting the inherent lipophilicity of the hydrocarbon scaffold.

Computational Prediction of logP

Numerous algorithms exist for logP prediction, generally falling into two categories:[21]

-

Fragment-based Methods: These methods deconstruct a molecule into predefined fragments and sum their known contributions to lipophilicity, with corrections for intramolecular interactions.

-

Atom-based Methods: These approaches sum the contributions of individual atoms based on their atom type and local environment.

Popular prediction tools include ALOGPS, XLOGP, and those provided by software suites from ACD/Labs and ChemAxon.[22][23] The accuracy of these methods can vary, particularly for molecules with unusual functional groups or complex stereochemistry, making experimental validation crucial.[24]

Standard Experimental Protocol: Shake-Flask Method

The OECD Guideline 107 shake-flask method is the traditional and most widely accepted technique for logP determination.[25]

Principle: A small amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, after which the concentration of the solute in each phase is measured.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

-

Sample Addition: Add a known amount of the test compound to a flask containing a known volume of the pre-saturated n-octanol and water. The concentration should be low enough to avoid self-association.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to allow the compound to partition and reach equilibrium (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Water]).

DOT Script for Experimental logP Determination Workflow

Conclusion and Outlook

For drug development professionals, this profile suggests a compound with high aqueous solubility but potentially low passive membrane permeability at physiological pH due to its ionized state. A comprehensive characterization would require experimental determination of both acidic and basic pKa values, as well as the logD profile across a range of pH values. The methodologies and theoretical considerations outlined in this guide provide a robust framework for such an investigation, enabling a data-driven approach to advancing this or similar candidates in the drug discovery pipeline.

References

-

LogP/LogD/Pka Analysis - Protheragen. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

-

MoKa - pKa modelling - Molecular Discovery. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

-

pKa Prediction - Rowan Scientific. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]

-

LogP/LogD/pKa Analysis - Technology Networks. [Link]

-

Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. [Link]

-

PrologP | . [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]

-

What is pKa and how is it used in drug development? - Pion. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives - ResearchGate. [Link]

-

A new simple and efficient molecular descriptor for the fast and accurate prediction of log P - RSC Publishing. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]

-

Derivation of amine basicity changes (ΔpKa) for β‐fluorine... - ResearchGate. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. [Link]

-

The role of fluorine in medicinal chemistry: Review Article - Journal of Fluorine Chemistry. [Link]

-

Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC. [Link]

-

Fluorine substituent effect on the adsorption of acetic acid derivatives on anatase TiO2 surfaces - PlumX. [Link]

-

Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. [Link]

-

Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed. [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

-

pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - RSC Publishing. [Link]

-

(PDF) Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning - ResearchGate. [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

-

Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths - ChemRxiv. [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. [Link]

-

4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

-

Large‐Scale Evaluation of log P Predictors - ResearchGate. [Link]

-

Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR - ResearchGate. [Link]

-

Formic and acetic acid pKa values increase under nanoconfinement - eScholarship.org. [Link]

-

Formic and acetic acid pKa values increase under nanoconfinement - RSC Publishing. [Link]

Sources

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 2-(4,4-Difluoropiperidin-1-yl)acetic acid | 1627998-04-2 [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. acdlabs.com [acdlabs.com]

- 13. rowansci.substack.com [rowansci.substack.com]

- 14. pKa Prediction | Rowan [rowansci.com]

- 15. MoKa - pKa modelling [moldiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. optibrium.com [optibrium.com]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 23. acdlabs.com [acdlabs.com]

- 24. oaepublish.com [oaepublish.com]

- 25. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

suppliers and price of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Strategic Sourcing, Synthesis, and Chemical Utility in Drug Discovery

Executive Summary

2-(4,4-Difluoropiperidin-1-yl)acetic acid (CAS: 1627998-04-2 ) is a high-value fluorinated building block used extensively in medicinal chemistry.[1] It serves as a critical linker motif, enabling the attachment of the lipophilic, metabolically stable 4,4-difluoropiperidine ring to larger pharmacophores via amide coupling.

The strategic value of this compound lies in the gem-difluoro effect . Substituting hydrogen with fluorine at the 4-position of the piperidine ring lowers the pKa of the piperidine nitrogen (reducing lysosomal trapping), increases lipophilicity (LogP), and blocks metabolic oxidation at the typically labile C4 position. This guide details the sourcing landscape, price estimation, and quality control protocols required for integrating this reagent into drug development workflows.

Chemical Profile & Technical Specifications[2][3][4][5][6]

| Property | Specification | Technical Note |

| IUPAC Name | 2-(4,4-Difluoropiperidin-1-yl)acetic acid | |

| CAS Number | 1627998-04-2 | Verify against CAS 144230-52-4 (Starting Material) |

| Formula | C7H11F2NO2 | |

| Molecular Weight | 179.16 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; store desicated. |

| pKa (Predicted) | ~2.5 (Carboxyl), ~6.8 (Amine) | Lower basicity than non-fluorinated analog (~8.5). |

| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes. |

| Storage | 2–8°C, Inert Atmosphere | Amine oxide formation possible over time. |

Market Analysis: Suppliers & Price

The market for 2-(4,4-Difluoropiperidin-1-yl)acetic acid is segmented into Catalog Suppliers (immediate dispatch, high cost) and Contract Research Organizations (CROs) (lead time, lower bulk cost).

3.1 Estimated Pricing Matrix (Q4 2025)

Note: Prices are derived from starting material costs (4,4-difluoropiperidine HCl ~ $80/g) and standard conversion margins.

| Supplier Tier | Pack Size | Estimated Price (USD) | Lead Time | Target Use Case |

| Tier 1: Global Catalog (Sigma, Fisher, VWR) | 100 mg | $150 - $200 | 1-3 Days | High-speed HTS hit expansion. |

| Tier 2: Building Block Specialists (Enamine, Combi-Blocks, Oakwood) | 1 g | $180 - $250 | 3-7 Days | Lead optimization & gram-scale synthesis. |

| Tier 3: Bulk/CRO (WuXi, Angel Pharmatech, ChemShuttle) | 25 g+ | $40 - $60 / g | 2-4 Weeks | Process chemistry & scale-up. |

3.2 Recommended Suppliers

-

Primary (US/EU): Oakwood Chemical and Combi-Blocks frequently stock the non-fluorinated analog and are the most reliable sources for the fluorinated variant upon inquiry.

-

Primary (Asia): Angel Pharmatech and Shanghai ChemSpec are key manufacturers of the 4,4-difluoropiperidine precursor, offering the acetic acid derivative at competitive bulk rates.

Synthesis & Manufacturing Workflow

Understanding the synthesis is crucial for troubleshooting impurities in the Certificate of Analysis (CoA). The industrial route typically involves N-alkylation of 4,4-difluoropiperidine with a haloacetate ester, followed by hydrolysis.

4.1 Synthetic Pathway (Graphviz Diagram)

The following diagram outlines the standard manufacturing process and the origin of common impurities (e.g., quaternary ammonium salts).

Figure 1: Industrial synthesis route via N-alkylation. Critical control points include stoichiometry to prevent over-alkylation (Impurity B) and pH control during isolation.

Quality Control & Procurement Strategy

When sourcing this compound, the CoA must be scrutinized for specific impurities that affect downstream amide couplings.

5.1 Critical Quality Attributes (CQA)

-

Proton NMR (1H-NMR):

-

Diagnostic Signal: Look for the singlet at ~3.2 ppm (N-CH2-COOH).

-

Impurity Check: Ensure absence of ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) indicating incomplete hydrolysis.

-

-

LC-MS Purity:

-

Must be >95% (UV 210 nm).

-

Mass Check: [M+H]+ = 180.1.

-

-

Water Content (Karl Fischer):

-

The zwitterionic nature of amino acids makes them hygroscopic. High water content can skew stoichiometry in peptide coupling reactions (e.g., HATU/EDC).

-

5.2 Procurement "Self-Validating" Protocol

Do not simply order by CAS. Follow this validation logic:

-

Request Spectrum: Ask for the 1H-NMR before shipping bulk orders (>10g).

-

Check Salt Form: Clarify if the product is the free acid (zwitterion) or hydrochloride salt . The HCl salt is more stable but requires an extra equivalent of base (DIPEA) during coupling reactions.

-

Verify Stock: Many suppliers list "virtual inventory." Confirm "In-stock, ships within 24h" to avoid 4-week synthesis lead times.

Applications in Medicinal Chemistry

This building block is a "bioisostere" upgrade for standard morpholine or piperidine acetic acids.

-

Metabolic Stability: The 4,4-difluoro substitution blocks CYP450-mediated oxidation at the 4-position, a common clearance pathway for piperidines [1].

-

pKa Modulation: The electron-withdrawing fluorines lower the pKa of the tertiary amine by ~1.5–2.0 log units compared to the non-fluorinated parent. This reduces lysosomal sequestration and improves oral bioavailability [2].

-

Target Classes: Widely used in the synthesis of Orexin receptor antagonists , Dopamine D4 antagonists , and Kinase inhibitors where a solubilizing tail is required.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2025).[2][3][4][5] 2-(4,4-Difluoropiperidin-1-yl)acetic acid Product Entry. Link

-

Oakwood Chemical. (2025). Piperidin-1-yl-acetic acid (Analog Reference).[4] Link

Sources

- 1. angelpharmatech.com [angelpharmatech.com]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. ppublishing.org [ppublishing.org]

Strategic Handling and Safety Profiling of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Content Type: Technical Safety Guide & Risk Management Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Introduction: Beyond the Standard SDS

In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to modulate pKa, block metabolic soft spots, and alter lipophilicity. 2-(4,4-Difluoropiperidin-1-yl)acetic acid represents a critical building block in this domain—a "fluorinated bioisostere" of simple piperidine acetic acid.

While standard Safety Data Sheets (SDS) provide regulatory compliance, they often fail to capture the operational nuances required for safe experimental execution. This guide bridges that gap, synthesizing physicochemical logic with rigorous safety protocols. It treats the compound not just as a chemical hazard, but as a functional variable in your synthetic workflow.

Physicochemical Profile & Mechanistic Implications[1][2][3][4]

To handle this compound safely, one must understand how the gem-difluoro group alters its behavior compared to its non-fluorinated parent.

Comparative Data Table

| Property | Non-Fluorinated Parent (Piperidin-1-yl-acetic acid) | 2-(4,4-Difluoropiperidin-1-yl)acetic acid | Operational Implication |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₁F₂NO₂ | Fluorine accounts for ~15% of mass. |

| Molecular Weight | 143.18 g/mol | 179.16 g/mol | Adjust stoichiometry calculations carefully. |

| Basicity (Amine pKa) | ~10.0 (Piperidine) | ~8.5 (Est.) | The electron-withdrawing fluorine lowers amine basicity, reducing reactivity in nucleophilic substitutions compared to the parent. |

| Lipophilicity (LogP) | Low (Polar) | Increased | Fluorine increases lipophilicity ("The Teflon Effect"), potentially facilitating skin permeation. |

| Physical State | Solid (Zwitterionic) | Solid (Crystalline) | Dust inhalation risk is the primary exposure vector during weighing. |

The "Fluorine Effect" on Safety

The gem-difluoro substitution at the 4-position exerts a strong inductive effect (

-

Reduced Basicity: The nitrogen lone pair is less available. While this makes the compound less prone to oxidation, it does not eliminate the risk of forming N-oxides or reactive intermediates under forcing conditions.

-

Metabolic Stability: The C-F bond is chemically inert under standard conditions (bond energy ~116 kcal/mol), but this stability implies persistence. Do not assume rapid degradation in waste streams.

Hazard Identification & Toxicology[5][6]

GHS Classification (Derived from Structure-Activity Relationships)

Based on the profile of 4,4-difluoropiperidine and alpha-amino acids.

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3]

The Hidden Hazard: Thermal Decomposition

This is the most critical safety parameter often missing from generic SDS.

-

Mechanism: Upon combustion or heating >200°C (e.g., runaway reaction, fire), the C-F bonds rupture.

-

Byproduct: Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

-

Risk: HF is insidious. Unlike HCl, it penetrates skin, decalcifies bone, and can cause systemic cardiac arrest via hypocalcemia.

-

Directive: Standard ABC fire extinguishers are insufficient for personnel protection. Full respiratory protection (SCBA) is mandatory in fire scenarios involving fluorinated libraries.

Operational Safety Protocols

Hierarchy of Controls: The "Double-Barrier" System

We employ a self-validating system where the failure of one control does not result in exposure.

Figure 1: The "Double-Barrier" safety hierarchy ensures redundancy. Note the feedback loop where the researcher actively validates engineering controls.

Handling & Synthesis Protocol

Scenario: Coupling the acid to an amine (Amide bond formation).

-

Weighing (The Critical Dust Phase):

-

Solvation:

-

Choice: Dissolve in DMF or DCM.

-

Observation: The solution may be slightly exothermic due to the amine/acid zwitterion breaking.

-

Validation: Ensure the vial is cool to the touch before adding coupling agents (HATU/EDC).

-

-

Reaction Quenching:

Emergency Response & First Aid

Standard First Aid is insufficient for fluorinated compounds if decomposition is suspected.

The Calcium Gluconate Imperative

While the intact molecule is not HF, any fire or thermal event transforms it into an HF generator.

-

Skin Contact (Intact Substance): Wash with soap/water.[2]

-

Skin Contact (Decomposition/Fire Residue): Treat as HF burn. Apply 2.5% Calcium Gluconate gel immediately. Do not wait for pain (HF burns are often initially painless).

Emergency Decision Tree

Figure 2: Emergency response logic distinguishing between standard exposure and thermal decomposition risks.

Waste Management & Disposal

Scientific Integrity Note: Fluorinated compounds are not biodegradable in standard municipal water treatment.

-

Segregation: Do not mix with non-halogenated organic waste.

-

Labeling: Clearly mark waste containers as "Fluorinated Organics - DO NOT AUTOCLAVE." (Autoclaving fluorinated waste can release HF vapor if seals fail).

-

Destruction: Must be incinerated in a facility equipped with scrubbers for HF capture.

References

-

PubChem. (n.d.). Compound Summary: 4,4-Difluoropiperidine.[1][6][7] National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Piperidin-1-yl-acetic acid. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Fluoride: Medical Management Guidelines. Retrieved from [Link]

Sources

- 1. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. mu.edu.sa [mu.edu.sa]

- 4. nj.gov [nj.gov]

- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 6. 21987-29-1 | 4,4-DIFLUOROPIPERIDINE [fluoromart.com]

- 7. 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Optimization of Amide Bond Formation with 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Executive Summary

The incorporation of fluorinated heterocycles into drug scaffolds is a critical strategy for modulating lipophilicity (

However, this substrate presents specific synthetic challenges:

-

Zwitterionic Character: It exists as a poorly soluble zwitterion in non-polar solvents (DCM, Toluene).

-

Internal Basicity: The tertiary piperidine nitrogen (

) acts as an internal proton scavenger, necessitating careful base stoichiometry. -

Solubility Profile: High polarity requires polar aprotic solvents (DMF, DMAc, NMP) for efficient coupling.

This guide provides two field-validated protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, cleaner synthesis.

Physicochemical Analysis & Pre-Reaction Strategy

The Fluorine Effect & Basicity

Unlike standard amino acids, the gem-difluoro group at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect (

-

Basicity: The piperidine nitrogen is less basic than unsubstituted piperidine (

) but remains significantly basic ( -

Implication: In the reaction mixture, this nitrogen will be protonated unless sufficient exogenous base (DIPEA/TEA) is added. If the starting material is an HCl salt, 3.0–4.0 equivalents of base are mandatory to free the amine and neutralize the carboxylic acid.

Solubility & Solvent Selection

The free acid often behaves as a zwitterion (internal salt), making it insoluble in Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Recommended Solvents: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

-

Alternative: For T3P couplings, a biphasic system (EtOAc/Water) or EtOAc with a DMF co-solvent is effective.

Protocol A: The Discovery Standard (HATU)

Best for: Small scale (mg to g), library synthesis, difficult/steric amines. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).

Materials

-

Acid: 2-(4,4-difluoropiperidin-1-yl)acetic acid (1.0 equiv)

-

Amine: Target amine (1.0 – 1.2 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure

-

Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF.

-

Note: If the solution is cloudy (zwitterion), proceed; the base will solubilize it.

-

-

Activation: Add DIPEA (2.0 equiv). Stir for 2 minutes. The solution should become clear as the zwitterion breaks.

-

Critical Check: Verify pH > 8 (wet pH paper). If acidic, the tertiary amine is trapping protons; add more base.

-

-

Active Ester Formation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Observation: The solution often turns yellow/orange (characteristic of the activated species).

-

-

Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

-

Endpoint: Conversion of the active ester (

mass shift usually not seen, but acid mass disappears) to product.

-

-

Workup:

Protocol B: The Scalable Option (T3P)

Best for: Scale-up (>10g), green chemistry, easy purification (water-soluble byproducts). Reagent: Propylphosphonic anhydride (T3P), usually 50% w/w in EtOAc or DMF.

Materials

-

Acid: 2-(4,4-difluoropiperidin-1-yl)acetic acid (1.0 equiv)

-

Amine: Target amine (1.1 equiv)

-

Reagent: T3P (50% solution) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (4.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor).

Step-by-Step Procedure

-

Slurry Formation: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc) in a flask.

-

Base Addition: Add Base (Pyridine or DIPEA, 3.0+ equiv).

-

Note: T3P requires a basic environment to drive the equilibrium. The mixture may remain a slurry until T3P is added.

-

-

Reagent Addition: Cool to 0°C (optional, reduces exotherm). Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.

-

-

Workup (The "Magic" Step):

Decision Matrix & Troubleshooting

Condition Selection Guide

| Variable | Recommendation | Rationale |

| Solvent | DMF (Method A) | Essential to dissolve the zwitterionic acid. |

| Base | DIPEA or NMM | Non-nucleophilic. Must use excess (3-4 equiv) to neutralize the piperidine salt. |

| Stoichiometry | 1.1 eq HATU | Excess coupling agent ensures complete activation of the acid. |

| Temperature | RT | Heating is rarely needed unless the amine is electron-deficient (e.g., aniline). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Internal salt formation | Increase DIPEA to 4.0 equiv. Ensure pH is basic (>9). |

| Precipitate forms upon adding HATU | Tetramethylurea byproduct or active ester crash-out | Add co-solvent (DCM or NMP). Usually harmless; continue stirring. |

| Impurity: +99 Da mass | Tetramethylguanidinium adduct | HATU reacted with the amine. Change Order: Activate Acid + Base + HATU for 15 min before adding amine. |

| Product stuck in Aqueous layer | Product is protonated | The product contains the basic piperidine. Basify aqueous layer to pH 10 before extraction. |

Visual Workflows

Logical Workflow for Protocol Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and downstream requirements.

Reaction Mechanism & Activation

Figure 2: Mechanistic pathway highlighting the critical deprotonation step required to solubilize the zwitterion.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Archimica. (2024).[4] T3P® (Propanephosphonic acid anhydride) Application Note. Link (General reference for T3P properties).[4]

-

Sigma-Aldrich. (2024). 4,4-Difluoropiperidine Hydrochloride Product Analysis. Link

Sources

- 1. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide Synthesis [fishersci.dk]

Application Note: Precision Coupling of Fluorinated Amino Acids (FAAs)

[1]

Executive Summary

Fluorinated amino acids (FAAs) are critical tools in medicinal chemistry for modulating metabolic stability, lipophilicity, and protein-ligand binding interactions.[1] However, the incorporation of fluorine introduces significant synthetic challenges.[1] The strong electron-withdrawing effect (

This guide provides an evidence-based framework for selecting coupling reagents and protocols specifically optimized to overcome the electronic and steric hurdles imposed by fluorination.[1]

The "Fluorine Effect" in Peptide Synthesis[1]

Understanding the electronic perturbations caused by fluorine is prerequisite to selecting the correct reagent.[1]

| Property | Effect of Fluorination (e.g., | Synthetic Consequence |

| Amine Nucleophilicity | Decreased (pKa of NH | Slower coupling rates; incomplete conversion; requires highly reactive active esters (e.g., OAt, Oxyma).[1] |

| Increased (pKa drops) | Rapid deprotonation by tertiary bases (DIPEA/NMM) leading to racemization via oxazolone formation.[1] | |

| Steric Bulk | Increased (Van der Waals radius: H=1.2Å, F=1.47Å, CF | Hindered approach of the nucleophile; requires smaller coupling agents or acyl fluorides (TFFH).[1] |

Reagent Selection Matrix

Do not use standard EDC/HOBt or HBTU protocols for sensitive FAAs. Use the following decision matrix to select the optimal system.

Tier 1: The New Standard (High Efficiency, Low Racemization)[1]

-

Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)[1]

-

Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]

-

Why: COMU/Oxyma shows superior solubility and reactivity compared to HATU while maintaining a safer profile (non-explosive).[1][2][3] Crucially, the Oxyma leaving group is less basic than OBt, reducing base-catalyzed racemization of the activated FAA.[1]

Tier 2: Sterically Hindered / -Trifluoromethyl AAs[1]

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH [1]

-

Why: Acyl fluorides are highly reactive toward amines but, unlike anhydrides, are relatively stable toward oxazolone formation. This is the method of choice for Aib-like or

-CF

Tier 3: Solution Phase / Scale-Up

Decision Tree & Mechanism Visualization

Caption: Decision matrix for selecting coupling reagents based on the steric and electronic properties of the fluorinated amino acid.

Detailed Experimental Protocols

Protocol A: Solid-Phase Coupling with COMU/Oxyma

Best for: Routine incorporation of mono- or di-fluorinated amino acids (e.g., Fluorophenylalanine).[1]

Materials:

-

Resin (e.g., Rink Amide, loading 0.5–0.7 mmol/g)[1]

-

Fmoc-FAA-OH (3.0 equiv)[1]

-

Oxyma Pure (3.0 equiv)[1]

-

Base: 2,4,6-Trimethylpyridine (TMP) or sym-Collidine (6.0 equiv) — Preferred over DIPEA to suppress racemization.[1]

-

Solvent: DMF (Anhydrous)[1]

Procedure:

-

Pre-activation (Critical): Dissolve Fmoc-FAA-OH, COMU, and Oxyma in minimal DMF.[1] Add the Base (TMP/Collidine) immediately prior to addition to the resin.[1]

-

Coupling: Add the activated mixture to the resin-bound free amine.

-

Incubation: Shake at room temperature for 30–60 minutes.

-

Washing: Drain and wash resin with DMF (

) and DCM (

Protocol B: Coupling Sterically Hindered -CF Amino Acids via TFFH

Best for:

Mechanism: TFFH converts the carboxylic acid into an Acyl Fluoride .[1] Acyl fluorides are small, highly electrophilic, and less prone to oxazolone formation than anhydrides.

Materials:

-

Fmoc-

-CF -

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)[1]

-

Base: DIPEA (6.0 equiv) — DIPEA is acceptable here as acyl fluoride formation is rapid.[1]

-

Solvent: DCM or DMF (DCM often favors acyl fluoride stability).[1]

Procedure:

-

Activation: Dissolve the hindered Fmoc-FAA-OH and TFFH in dry DCM/DMF (1:1).

-

Base Addition: Add DIPEA. Stir for 5–10 minutes to ensure formation of the acyl fluoride (monitoring by IR can show the characteristic CO-F stretch ~1840 cm

if validating).[1] -

Coupling: Add the mixture to the resin (or amine in solution).[1][3][7]

-

Reaction Time: Allow to react for 2–4 hours. Double coupling is often required for

-CF -

Capping: Acetylate unreacted amines using Ac

O/Pyridine to prevent deletion sequences, as conversion may not be 100%.

Protocol C: Solution Phase Coupling with T3P

Best for: Fragment condensation or scale-up where purification by extraction is desired.[1]

Materials:

-

Carboxylic Acid Component (1.0 equiv)

-

Amine Component (1.1 equiv)[1]

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

-

Base: DIPEA or NMM (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (Green solvent).[1]

Procedure:

-

Dissolution: Dissolve Acid and Amine in EtOAc.

-

Cooling: Cool the mixture to 0°C (ice bath). Temperature control is vital to suppress epimerization.[1]

-

Addition: Add Base, followed by the slow addition of T3P solution.

-

Reaction: Allow to warm to room temperature and stir for 1–3 hours.

-

Workup: Wash the organic layer with water, sat.[1] NaHCO

, and 1M HCl (if acid stable). T3P byproducts are water-soluble and wash away completely, leaving pure peptide in the organic phase.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| High Racemization | High acidity of | Switch base from DIPEA to sym-Collidine or TMP .[1] Lower reaction temp to 0°C. Use T3P or Oxyma .[1] |

| Low Yield (Incomplete Coupling) | Low nucleophilicity of amine due to F-substitution.[1] | Use TFFH (Acyl Fluoride).[1][4] Perform Double Coupling . Use Microwave irradiation (max 50°C).[1] |

| Side Reactions (Guanidinylation) | Reaction of amine with Uronium reagent (HATU/HBTU).[1] | Switch to Phosphonium reagents (PyBOP) or ensure pre-activation time is < 1 min.[1] |

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1][8] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]

-

Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][6][9][10] Organic Syntheses, 93, 228–244. Link

-

Chaume, G., et al. (2008). Synthesis of

-Trifluoromethyl Amino Acids and Their Incorporation into Peptides.[1] European Journal of Organic Chemistry, 2008(30), 5243–5249. Link[1]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. acs.org [acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. youtube.com [youtube.com]

reaction mechanism of 2-(4,4-Difluoropiperidin-1-yl)acetic acid in nucleophilic substitution

Application Note: Nucleophilic Substitution Dynamics of 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Executive Summary

This guide details the reaction mechanisms and synthetic protocols for 2-(4,4-Difluoropiperidin-1-yl)acetic acid (CAS: 113271-29-7), a critical building block in medicinal chemistry. The 4,4-difluoro substitution pattern imparts unique electronic properties—specifically lowering the pKa of the piperidine nitrogen (~8.5 vs. 11.1 for unsubstituted piperidine)—which significantly alters its nucleophilic profile during synthesis and downstream derivatization. This document focuses on two primary nucleophilic substitution pathways: the SN2 formation of the core scaffold and its subsequent Nucleophilic Acyl Substitution in drug discovery applications.

Mechanistic Insight: The Fluorine Effect

The strategic incorporation of fluorine atoms at the C4 position of the piperidine ring is not merely structural; it is electronic.[1]

-

Inductive Withdrawal (-I Effect): The high electronegativity of the two fluorine atoms pulls electron density through the

-bond framework. This reduces the electron density available at the N1 nitrogen lone pair. -

pKa Modulation: While piperidine is a strong base (pKa

11.1), 4,4-difluoropiperidine exhibits a pKa of approximately 8.5. -

Nucleophilicity Impact: In SN2 reactions, the 4,4-difluoropiperidine is a weaker nucleophile than its non-fluorinated counterpart. Consequently, synthetic protocols must account for this by using more reactive electrophiles (e.g.,

-bromoesters vs.

Pathway A: Synthesis via SN2 Alkylation

The formation of the C-N bond involves the attack of the 4,4-difluoropiperidine nitrogen on an electrophilic

Mechanism:

-

Approach: The lone pair of the amine approaches the antibonding orbital (

) of the C-Br bond on the alkyl haloacetate. -

Transition State: A pentacoordinate transition state forms where the C-N bond is forming and the C-Br bond is breaking simultaneously.

-

Inversion: Although the

-carbon is achiral in acetate derivatives, the geometry dictates a backside attack. -

Product Formation: Expulsion of the bromide ion yields the ester intermediate, which is subsequently hydrolyzed to the acid.

Pathway B: Amide Coupling (Nucleophilic Acyl Substitution)

In drug development, the carboxylic acid moiety acts as the electrophile. Because the -OH group is a poor leaving group, it must be activated (e.g., via HATU or EDC) to form a reactive ester, facilitating attack by amine nucleophiles.

Visualization of Reaction Dynamics

The following diagram illustrates the SN2 mechanism for the synthesis of the core scaffold, highlighting the transition state energy barriers influenced by the fluorine substituents.

Figure 1: SN2 Reaction pathway for the synthesis of the target scaffold. Note the transition state modulation by fluorine.

Experimental Protocols

Protocol 1: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Objective: To synthesize the core acid scaffold via N-alkylation followed by ester hydrolysis.

Reagents:

-

4,4-Difluoropiperidine HCl (1.0 eq)

-

Ethyl bromoacetate (1.1 eq) [Preferred over chloroacetate for better yield]

-

Potassium Carbonate (

) (2.5 eq) -

Acetonitrile (ACN) [Anhydrous]

-

Lithium Hydroxide (LiOH)

-

THF/Water (1:1)

Step-by-Step Methodology:

-

Free Base Formation (In-situ):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (10 mmol) in anhydrous ACN (50 mL).

-

Add finely ground

(25 mmol). Stir at Room Temperature (RT) for 15 minutes to neutralize the HCl salt. Note: The solution may remain cloudy.

-

-

SN2 Alkylation:

-

Add Ethyl bromoacetate (11 mmol) dropwise over 5 minutes.

-

Heat the reaction mixture to 60°C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2] The spot for the amine should disappear.

-

Workup: Cool to RT. Filter off the inorganic solids (

/KBr). Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester (oil).

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in THF (20 mL) and Water (20 mL).

-

Add LiOH monohydrate (20 mmol). Stir vigorously at RT for 2 hours.

-

Validation: LC-MS should show the mass of the acid (M+H

180.1).

-

-

Isolation:

-

Acidify the aqueous mixture to pH ~3 using 1N HCl.

-

Extract with Ethyl Acetate (3 x 30 mL). Note: The difluoro group increases lipophilicity, making extraction efficient compared to non-fluorinated amino acids.

-

Dry over

, filter, and concentrate. -

Yield: Typical yields are 85-92%.

-

Protocol 2: Amide Coupling (Drug Discovery Application)

Objective: To utilize the synthesized acid in a Nucleophilic Acyl Substitution to form an amide bond.

Reagents:

-

2-(4,4-Difluoropiperidin-1-yl)acetic acid (1.0 eq)

-

Amine Partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Dry)

Methodology:

-

Dissolve the acid (1.0 eq) in dry DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes to form the activated ester (O-At ester).

-

Add the Amine Partner (1.1 eq).

-

Stir at RT for 1–2 hours.

-

Purification: Dilute with EtOAc, wash with saturated

and Brine. Purify via Flash Chromatography.

Comparative Data: Reactivity Profile

The following table contrasts the reactivity of the 4,4-difluoro analog against standard piperidine derivatives in nucleophilic substitution contexts.

| Feature | Piperidine | 4,4-Difluoropiperidine | Mechanistic Implication |

| pKa (Conj. Acid) | ~11.1 | ~8.5 | Lower basicity; requires weaker acids for protonation but remains nucleophilic. |

| Nucleophilicity | High | Moderate | SN2 reactions are slower; may require heat or better leaving groups (Br/I). |

| Lipophilicity (LogP) | 0.84 | ~1.2 | Improved membrane permeability; easier extraction from aqueous phase. |

| Metabolic Stability | Low (Oxidation prone) | High | Fluorine blocks metabolic oxidation at the C4 position. |

References

-

PubChem. (2023). 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

- Holzer, M., et al. (2015). Fluorine-induced pKa shifts in piperidines and their impact on drug design. Journal of Medicinal Chemistry. (General reference on Fluorine pKa effects).

- World Intellectual Property Organization. (2013). Patent WO2013127913A1: 4,4-difluoro-piperidine-compounds as Orexin Antagonists.

-

Organic Chemistry Portal. (2023). Nucleophilic Substitution (SN2). [Link]

Sources

scaling up synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetic acid intermediates

Application Note: Process Scale-Up for 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

Executive Summary

This guide details the scalable synthesis of 2-(4,4-difluoropiperidin-1-yl)acetic acid , a critical intermediate often employed to modulate lipophilicity and metabolic stability in drug candidates (e.g., CRTH2 antagonists, sodium channel blockers).

While standard N-alkylation is chemically trivial on a milligram scale, multi-gram to kilogram scale-up introduces specific challenges regarding exotherm control , zwitterion isolation , and fluorine-specific inductive effects . This protocol utilizes a robust two-step sequence: N-alkylation of 4,4-difluoropiperidine hydrochloride followed by ester hydrolysis, designed to minimize chromatographic purification.

Strategic Analysis & Retrosynthesis

The 4,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (

Selected Route:

-

Step 1: Alkylation using Ethyl Bromoacetate (higher reactivity compensates for reduced amine nucleophilicity) in Acetonitrile.

-

Step 2: Saponification using Lithium Hydroxide (LiOH) followed by isoelectric precipitation or "salting-out" extraction.

Advantages:

-

Thermal Safety: Avoids high-temperature alkylation.

-

Purification: The ester intermediate is lipophilic and easily separated from inorganic salts; the final acid is isolated via pH manipulation, avoiding preparative HPLC.

Detailed Protocols

Step 1: Synthesis of Ethyl 2-(4,4-difluoropiperidin-1-yl)acetate

Reaction Scheme:

Materials:

-

4,4-Difluoropiperidine Hydrochloride (1.0 equiv)

-

Ethyl Bromoacetate (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 equiv)

-

Acetonitrile (ACN), HPLC grade (10 volumes)

Protocol:

-

Charge: To a reactor equipped with an overhead stirrer and nitrogen inlet, charge 4,4-Difluoropiperidine HCl and ACN (10 vol).

-

Base Addition: Add K₂CO₃ (2.5 equiv) in portions at 20–25°C.

-

Note: The extra 0.5 equiv accounts for the HCl salt neutralization. Evolution of CO₂ may occur; ensure proper venting.

-

-

Reagent Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise via addition funnel over 30–60 minutes, maintaining internal temperature

.-

Causality: Rapid addition can trigger an exotherm. The fluorinated amine is less reactive, but the alkyl bromide is highly potent; controlling concentration prevents bis-alkylation (quaternary salt formation).

-

-

Reaction: Heat the slurry to 60°C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (ninhydrin stain) or HPLC. Target: <2% remaining amine.

-

-

Workup:

-

Cool to 20°C.

-

Filter off inorganic salts (KBr, KCl, excess K₂CO₃). Wash the cake with ACN (2 vol).

-

Concentrate the filtrate under reduced pressure to an oil.

-

Self-Validating Step: Dissolve the oil in Ethyl Acetate (EtOAc) and wash with water. If the phase separation is slow (due to surfactant-like properties of the amine), add brine. Dry organic layer (MgSO₄) and concentrate.

-

Yield Target: >90% as a pale yellow oil.

-

Step 2: Hydrolysis to 2-(4,4-Difluoropiperidin-1-yl)acetic acid

Reaction Scheme:

Materials:

-

Crude Ester from Step 1 (1.0 equiv)

-

Lithium Hydroxide Monohydrate (1.5 equiv)

-

THF (5 volumes)

-

Water (5 volumes)

-

1M HCl (for pH adjustment)

Protocol:

-

Dissolution: Dissolve the Ester in THF (5 vol).

-

Saponification: Add a solution of LiOH (1.5 equiv) in Water (5 vol).

-

Reaction: Stir vigorously at 20–25°C for 2–4 hours.

-

IPC: HPLC should show complete consumption of the ester.

-

-

Isolation (The Critical Scale-Up Challenge):

-

The product is an amino acid (zwitterion). It is highly water-soluble at neutral pH, making extraction difficult.

-

Method A (Precipitation - Preferred for >100g):

-

Remove THF under vacuum.

-

Cool the aqueous solution to 0–5°C.

-

Slowly add 1M HCl until pH reaches the isoelectric point (approx pH 5.5–6.5).

-

Stir for 1 hour. If a solid forms, filter and wash with cold water/acetone.

-

-

Method B (Salting-Out Extraction - Preferred for high yield):

-

If no precipitate forms (common with fluorinated derivatives due to high solubility), acidify to pH 6.0.

-

Saturate the aqueous layer with solid NaCl (approx 30g/100mL).

-

Extract with Chloroform:Isopropanol (3:1) . The high ionic strength forces the zwitterion into the organic phase [1].

-

-

-

Drying: Dry the organic extracts over Na₂SO₄ and concentrate to dryness.

-

Crystallization: Triturate the resulting solid with Diethyl Ether or MTBE to remove non-polar impurities.

Process Visualization

Workflow Diagram: Synthetic Pathway

Figure 1: Linear process flow for the synthesis of the target amino acid.

Decision Tree: Isolation Strategy

Figure 2: Decision logic for isolating the zwitterionic product based on solubility.

Analytical Specifications

| Parameter | Specification | Method/Notes |

| Appearance | White to off-white solid | Visual inspection. |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (+0.1% TFA). |

| 1H NMR | Consistent with structure | Look for singlet at ~3.2 ppm (N-CH2-COO). |

| 19F NMR | Triplet or multiplet | ~ -95 to -100 ppm (distinctive for gem-difluoro). |

| Water Content | < 1.0% | Karl Fischer (hygroscopic nature). |

Self-Validation Check: The 19F NMR is the most powerful diagnostic tool here. The gem-difluoro group appears as a distinct signal. If the alkylation fails or ring opening occurs, this signal will shift significantly or split differently.

Safety & Handling

-

Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH before disposal.

-

Fluorinated Compounds: While the C-F bond is stable, combustion of fluorinated materials releases HF. In case of fire, use breathing apparatus.

-

Exotherms: The neutralization of the HCl salt with K₂CO₃ releases CO₂. On a >1kg scale, this gas evolution can cause foaming. Add base slowly.

References

-

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) . National Institutes of Health (NIH). (Demonstrates the "salting out" technique for extracting polar piperidine-acid derivatives using NaCl and Chloroform/Isopropanol).

-

Synthesis of 4-substituted 3,3-difluoropiperidines . Journal of Organic Chemistry. (Validates the reactivity of ethyl bromoacetate with fluorinated piperidines).

-

Procedure for N-alkylation of Piperidine . ResearchGate.[1] (General protocols for base/solvent selection in piperidine alkylation).

-

A simple method for the synthesis of N-difluoromethylated pyridines... using BrCF2COOEt . RSC Advances. (Discusses the stability and handling of difluoro-acetate derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 4,4-Difluoropiperidine Acetic Acid Reactions